molecular formula C5H8O2S B096031 Tetrahydro-4H-thiopyran-4-one 1-oxide CAS No. 17396-36-0

Tetrahydro-4H-thiopyran-4-one 1-oxide

Cat. No. B096031
CAS RN: 17396-36-0
M. Wt: 132.18 g/mol
InChI Key: CZSXIGLHRRJGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-4H-thiopyran-4-one 1-oxide is a sulfur-containing heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in organic synthesis. The compound features a thiopyran ring, which is a six-membered ring containing five carbon atoms and one sulfur atom, with an additional oxygen atom double-bonded to the sulfur, forming a sulfoxide group. This structural motif is prevalent in various chemical reactions and has implications in the development of pharmaceuticals and materials .

Synthesis Analysis

The synthesis of tetrahydro-4H-thiopyran-4-one 1-oxide derivatives has been explored through various methods. A notable approach involves a [1+1+1+1+1+1] annulation process using rongalite as a tethered C-S synthon, which allows for the chemoselective construction of tetrahydro-2H-thiopyran 1,1-dioxides . Additionally, efficient and stereoselective syntheses of 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives have been achieved, with X-ray crystallographic analyses and NMR spectroscopy used to characterize the isomerically pure sulfoxide derivatives . Furthermore, a one-pot synthesis of dicyanoanilines fused to the tetrahydro-4H-thiopyran-4-one ring has been developed, highlighting the versatility of this compound in multi-component reactions .

Molecular Structure Analysis

The molecular structure of tetrahydro-4H-thiopyran-4-one 1-oxide derivatives has been extensively studied. Single crystal X-ray analysis has revealed the presence of enantiomorphous chains in the solid state, interconnected by weak hydrogen bonds, forming a two-dimensional network . Computational studies using ab initio theory and density functional theory have provided insights into the geometry-optimized structures and configurational isomer energy differences, highlighting the influence of steric interactions on the molecule's conformation .

Chemical Reactions Analysis

Tetrahydro-4H-thiopyran-4-one 1-oxide is involved in various chemical reactions. The nature of substituents on the thiopyran ring can influence the outcome of oxidation reactions, leading to the formation of 1,1-dioxides or dehydrogenation products . Photochemical isomerization studies have shown that these sulfoxides are configurationally stable across a wide thermal range but can undergo stereomutation upon exposure to light . Additionally, electroreduction of tetraactivated 4H-thiopyrans can selectively yield diastereoisomers of dihydrothiopyrans, with the preferred conformations determined by X-ray crystallography and NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-4H-thiopyran-4-one 1-oxide derivatives are influenced by their molecular structure. The thiopyran unit typically adopts a chair form, with a tetrahedral geometry around the sulfur atom and planar geometry around the carbonyl carbon. Intermolecular hydrogen bonds and short O⋯C contacts contribute to the stability of the crystal structure . The presence of the sulfoxide group significantly affects the compound's reactivity and physical properties, such as solubility and boiling point, which are essential for its applications in organic synthesis and material science .

Scientific Research Applications

  • Synthesis of Thiopyran-Containing Compounds : Tetrahydro-4H-thiopyran-4-one serves as a reagent in the synthesis of thiopyran-containing compounds. Its preparation involves the treatment of dimethyl 3,3′-thiobispropanoate with NaOMe and decarboxylation of the resulting compound (Ward et al., 2007).

  • Photochromic Properties : The photochromic properties of 2,4,4,6-tetraaryl-4H-thiopyrans have been explored. These compounds undergo reversible color change after UV illumination, which has potential applications in photochemical processes (Šbebek et al., 1992).

  • Conformational Analysis and Photochemical Isomerization : Studies on 2,4,4,6-tetrasubstituted-4H-thiopyran-1-oxides have provided insights into their stereochemical aspects and photochemistry, including sulfinyl group stereomutation and ring conformation (Jafarpour & Pirelahi, 2006).

  • Stereochemical Control in Synthesis : Isomerically pure 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives have been synthesized with high efficiency and selectivity, demonstrating the utility of these compounds in stereochemically controlled synthesis (Mizojiri et al., 2017).

  • Computational Studies : Computational studies of 4-alkyl equatorial tetrahydro-2H-thiopyran-1-oxides have provided valuable data on their geometry, configurational isomer energy differences, and steric interactions, contributing to a deeper understanding of their structural properties (Freeman et al., 2001).

  • Self-Assembled Monolayers : Research on self-assembled monolayers (SAMs) of semirigid tetrahydro-4H-thiopyran end-capped oligo(cyclohexylidenes) highlights their potential in nanotechnology and surface chemistry. These SAMs exhibit different thermodynamic stabilities and structural properties (Dabirian et al., 2005).

Safety And Hazards

The safety information for Tetrahydro-4H-thiopyran-4-one 1-oxide includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors and electrochromic materials, synthetic juvenile hormones and pheromones, as well as polypropionate fragments – precursors to natural product analogs . Some derivatives of tetrahydro-4H-thiopyran-4-ones have been characterized with antitumor, antibacterial, antiparasitic, and antifungal activity, as well as have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 .

properties

IUPAC Name

1-oxothian-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c6-5-1-3-8(7)4-2-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSXIGLHRRJGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337727
Record name Tetrahydro-4H-thiopyran-4-one 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-4H-thiopyran-4-one 1-oxide

CAS RN

17396-36-0
Record name Tetrahydro-4H-thiopyran-4-one 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1lambda4-thiane-1,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydro-4H-thiopyran-4-one 1-oxide
Reactant of Route 2
Reactant of Route 2
Tetrahydro-4H-thiopyran-4-one 1-oxide
Reactant of Route 3
Tetrahydro-4H-thiopyran-4-one 1-oxide
Reactant of Route 4
Reactant of Route 4
Tetrahydro-4H-thiopyran-4-one 1-oxide
Reactant of Route 5
Tetrahydro-4H-thiopyran-4-one 1-oxide
Reactant of Route 6
Reactant of Route 6
Tetrahydro-4H-thiopyran-4-one 1-oxide

Citations

For This Compound
1
Citations
BJ Lindberg, K Hamrin, G Johansson, U Gelius… - Physica …, 1970 - iopscience.iop.org
Electron spectra from an extensive series of sulfur compounds have been studied. A correlation has been established between the observed position of inner electron lines of sulfur and …
Number of citations: 902 iopscience.iop.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.